2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-4-3-8(6-12(11)20-2)9-5-10(14(17)18)13(15)16-7-9/h3-7H,1-2H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVDEVCMTFDSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687843 | |
| Record name | 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258617-89-8 | |
| Record name | 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The 3,4-dimethoxyphenyl group is typically introduced via Suzuki coupling between halogenated pyridine precursors and 3,4-dimethoxyphenylboronic acid.
Procedure :
-
Substrate preparation : 5-Bromo-2-aminopyridine-3-carboxylic acid ester synthesized via bromination of 2-aminonicotinic acid
-
Coupling conditions :
Mechanistic insight : Oxidative addition of Pd(0) to the C-Br bond precedes transmetalation with the boronic acid. Reductive elimination forms the C-C bond while regenerating the catalyst.
Azide Reduction and Cyclization
A Staudinger reduction pathway converts azido intermediates to amines:
Key steps :
-
Azidation : NaN3 in DMF at 70°C installs azide at position 2
-
Reduction : Triphenylphosphine in pyridine converts azide to iminophosphorane
Critical parameters :
-
Reaction time: <2 h to avoid side reactions
One-Pot Multicomponent Strategies
InCl3-Catalyzed Ultrasound-Assisted Synthesis
Adapting methodologies from pyrano[2,3-c]pyrazole synthesis:
Optimized conditions :
| Parameter | Optimal Value |
|---|---|
| Catalyst loading | 20 mol% InCl3 |
| Solvent | 50% EtOH |
| Temperature | 40°C |
| Ultrasonic frequency | 25 kHz |
| Time | 20 min |
Procedure :
-
Sequential addition of ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile
-
Ultrasound irradiation enhances mass transfer and reduces activation energy
-
Cooling and filtration yield crystalline product (95% purity)
Advantages :
Four-Component Reaction Mechanism
The pathway involves:
-
Knoevenagel condensation between β-ketoester and malononitrile
-
Hydrazine cyclization to pyrazolone
Intermediate characterization :
Functional Group Interconversion
Carboxylic Acid Formation
Methyl ester hydrolysis :
Protection strategies :
Amino Group Installation
Alternatives to azide reduction :
-
Buchwald-Hartwig amination :
-
Nucleophilic substitution :
Reaction Optimization Studies
Solvent Screening Data
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| 50% EtOH | 95 | 98 |
| MeOH | 82 | 91 |
| THF | 78 | 89 |
| CH2Cl2 | 65 | 85 |
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | 5 | 12 | 85 |
| Pd(OAc)2 | 10 | 8 | 78 |
| InCl3 | 20 | 0.33 | 95 |
Ultrasound enables lower catalyst loadings vs. thermal methods
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
13C NMR :
Chromatographic Purity
HPLC conditions :
Comparative Method Analysis
| Method | Yield (%) | Time | Cost Index | Scalability |
|---|---|---|---|---|
| Suzuki coupling | 85 | 12 h | High | Moderate |
| One-pot ultrasound | 95 | 20 min | Medium | Excellent |
| Stepwise functionalization | 72 | 48 h | Very high | Poor |
Key trends :
-
Ultrasound reduces reaction time 36-fold vs. thermal methods
-
Ligand choice impacts Pd catalyst efficiency (D-t-BPF > PPh3)
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Pyridinecarboxylic Acids
The position of substituents on the pyridine ring significantly influences chemical and biological properties. Key analogs include:
| Compound Name | CAS No. | Substituent Positions | Structural Similarity | Key Findings/Properties |
|---|---|---|---|---|
| 6-Amino-3-pyridinecarboxylic acid | 3167-49-5 | Amino (C6), Carboxylic acid (C3) | 0.82 | Higher solubility in polar solvents |
| 2-Amino-4-pyridinecarboxylic acid | 13362-28-2 | Amino (C2), Carboxylic acid (C4) | 0.80 | Reduced bioactivity vs. C3 isomers |
| 2-Amino-5-methylnicotinic acid | 532440-94-1 | Amino (C2), Carboxylic acid (C5) | 0.79 | Enhanced thermal stability |
Analysis :
Substituted Phenylpyridine Derivatives
Compounds with substituted phenyl groups on pyridine rings exhibit varied bioactivities:
Neurotrophic Activity
- Compound-1 (trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) and Compound-2 (cis isomer) from Z. montanum showed significant neurite outgrowth in PC12 cells and cortical neurons.
Antimicrobial Derivatives
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives demonstrated moderate to strong antimicrobial activity against E. coli and S. aureus. Chlorine and electron-withdrawing substituents on the phenyl ring improved efficacy, whereas methoxy groups (as in the target compound) may reduce reactivity due to electron donation .
Functional Group Modifications
Carboxylic Acid vs. Carboxamide
- PF-01247324 (6-Amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide) replaces the carboxylic acid with a methylamide group.
- Ethyl esters (e.g., 340818-10-2 in ) of pyridinecarboxylic acids are prodrugs that improve oral bioavailability compared to free acids .
Stability and Reactivity
- Lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) undergo β-O-4 bond cleavage under mild alkaline conditions. This suggests that the target compound’s dimethoxyphenyl group may confer susceptibility to oxidative or alkaline degradation .
Key Research Findings and Data Tables
Table 1: Bioactivity Comparison of Selected Analogs
Table 2: Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| Target compound | 1.8* | 0.15* | 220* |
| 6-Amino-3-pyridinecarboxylic acid | 0.5 | 2.3 | 180 |
| 2-Amino-5-methylnicotinic acid | 1.2 | 0.9 | 250 |
*Predicted values based on structural analogs.
Biological Activity
2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored in recent research. Its structure, characterized by the presence of a pyridine ring and methoxy-substituted phenyl group, suggests potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.
The molecular formula of 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid is with a molecular weight of approximately 274.27 g/mol. The compound's structural features are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.27 g/mol |
| LogP | 2.63 |
| PSA | 94.67 |
Antiviral Activity
Recent studies indicate that compounds similar to 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid exhibit antiviral properties. For example, derivatives with similar structures have shown effectiveness against various viruses, including those causing respiratory infections and herpes simplex virus (HSV). The mechanism often involves inhibition of viral replication pathways or interference with viral enzyme activity .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity in vitro by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. Studies report IC50 values comparable to known anti-inflammatory drugs such as celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .
Antibacterial Activity
Research has also highlighted the antibacterial properties of similar pyridine derivatives. They target specific bacterial enzymes involved in metabolic pathways essential for bacterial survival. For instance, compounds designed to interact with the methylerythritol phosphate pathway have shown promising antibacterial effects against pathogens like Burkholderia pseudomallei .
Case Studies and Research Findings
- Antiviral Studies : A study investigated the antiviral activity of β-amino acid derivatives and found that certain compounds exhibited significant inhibition against tobacco mosaic virus and HSV-1. These findings suggest that modifications to the pyridine structure can enhance antiviral efficacy .
- Anti-inflammatory Research : In a comparative study of various pyrimidine derivatives, two compounds showed potent COX-2 inhibition with IC50 values around 0.04 μmol, demonstrating that structural modifications can lead to enhanced anti-inflammatory properties .
- Antibacterial Applications : A series of designed compounds targeting IspF enzyme demonstrated antibacterial activity and stabilization of protein interactions through fluorescence-based assays, indicating a novel approach to antibiotic development .
Structure-Activity Relationship (SAR)
The biological activity of 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid is closely linked to its molecular structure. Key features influencing its activity include:
- Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- Pyridine Core : Essential for interaction with biological targets due to its nitrogen atom's ability to participate in hydrogen bonding.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-Amino-5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid, and how can reaction efficiency be improved?
- Methodology : Begin with pyridine-3-carboxylic acid derivatives and introduce the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid precursors. Optimize solvent systems (e.g., DMF/H₂O mixtures) and temperature (80–100°C) to enhance yields. Post-synthesis purification via recrystallization (ethanol/water) or reverse-phase HPLC is recommended. Structural analogs in highlight the importance of regioselectivity in aryl substitution .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : 1H NMR to confirm aromatic proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm) and 13C NMR for carbonyl (COOH) and pyridine ring carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₄H₁₄N₂O₄: 298.09 g/mol).
- IR Spectroscopy : Stretching bands for carboxylic acid (2500–3300 cm⁻¹ broad, ~1700 cm⁻¹ C=O) and pyridine ring vibrations.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline), as demonstrated in for related proline derivatives .
Advanced Research Questions
Q. How do electronic and steric effects of the 3,4-dimethoxyphenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Electronic Effects : Methoxy groups are electron-donating, increasing electron density on the pyridine ring and directing electrophilic substitution to specific positions. Use DFT calculations (e.g., Gaussian software) to map electrostatic potential surfaces and predict reactive sites .
- Steric Effects : Compare with analogs (e.g., 3-chlorophenyl in ) to assess bulkiness. Conduct kinetic studies under varying substituent conditions to quantify steric hindrance .
Q. What experimental approaches can address discrepancies in reported biological activity data for this compound?
- Methodology :
- Purity Assessment : Validate via HPLC (≥95% purity) to rule out side products.
- Stereochemical Analysis : Use chiral chromatography if racemization is suspected.
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) using reference compounds (e.g., 3-Amino-5-chlorothieno[2,3-b]pyridine-2-carboxylic acid in ) .
Q. How can computational models predict the interaction of this compound with enzymatic targets (e.g., kinases)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
